3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
説明
BenchChem offers high-quality 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(3,5-dimethylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.C4H6O6/c1-7-6-8(2)11(10-7)5-3-4-9;5-1(3(7)8)2(6)4(9)10/h6H,3-5,9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAATYATMAGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Solubility Profiling of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate: A Technical Guide
Executive Summary
This technical guide provides a rigorous framework for characterizing the aqueous solubility of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate (CAS 898272-44-1). As a tartrate salt of a primary amine-functionalized pyrazole, this compound represents a classic case in pharmaceutical pre-formulation where salt selection is utilized to modulate the physicochemical properties of a lipophilic base.
Understanding the solubility profile of this specific salt is critical for:
-
Bioavailability: Ensuring adequate dissolution in physiological fluids.
-
Process Chemistry: Optimizing recrystallization yields and purification steps.
-
Stability: Predicting disproportionation risks in solution.
This guide details the theoretical underpinnings of the salt's behavior, followed by step-by-step protocols for determining its Equilibrium Solubility (Thermodynamic) and Kinetic Solubility.
Chemical Identity & Theoretical Basis
Structural Analysis
The compound is a 1:1 salt formed between the base 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine and L-Tartaric Acid .
-
Molecular Formula: C₁₂H₂₁N₃O₆
-
Key Functional Groups:
-
Pyrazole Ring: Weakly basic (pKa ~2.5), lipophilic.
-
Primary Amine: Highly basic (pKa ~10.0), the site of protonation.
-
Tartrate Counterion: Dicarboxylic acid (pKa₁ ~3.0, pKa₂ ~4.4), providing high water solubility.
-
Visualization of Salt Formation
The following diagram illustrates the proton transfer mechanism that drives the formation and solubility of the tartrate salt.
Figure 1: Mechanism of salt formation and subsequent aqueous solvation.
Experimental Protocols
To accurately determine the solubility, two distinct methodologies are required: Thermodynamic (Equilibrium) solubility for formulation stability and Kinetic solubility for early-stage screening.
Method A: Thermodynamic Equilibrium Solubility (Shake-Flask)
This is the "Gold Standard" method (USP <1236>) for determining the true solubility limit.
Reagents:
-
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate (Solid)[1][3]
-
HPLC-grade Water (pH 7.0)
-
Buffer solutions (pH 1.2, 4.5, 6.8) for profiling.
Protocol:
-
Saturation: Add excess solid compound (~50-100 mg) to 2 mL of solvent in a glass vial. Ensure undissolved solid remains visible.
-
Agitation: Place vials in a shaking incubator at 25°C ± 0.1°C. Shake at 200 RPM for 24–48 hours to reach equilibrium.
-
Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (Detection @ 210–254 nm).
Self-Validating Check:
-
If the pH of the supernatant shifts significantly from the initial buffer pH, the buffering capacity was insufficient. Repeat with a stronger buffer.
Method B: Kinetic Solubility (Turbidimetry)
Used for rapid estimation during high-throughput screening (HTS).
Protocol:
-
Stock Preparation: Dissolve the compound in DMSO to create a 10 mM stock solution.
-
Titration: Spikes of the DMSO stock are added stepwise to a buffer solution in a 96-well plate.
-
Detection: Measure absorbance at 620 nm (where the compound does not absorb) after each addition.
-
Endpoint: The onset of turbidity (sudden increase in OD620) indicates the precipitation point.
Data Analysis & Interpretation
Expected Solubility Profile
Based on the pKa of the primary amine (~10.0), the tartrate salt is expected to exhibit high aqueous solubility (>10 mg/mL) at neutral and acidic pH.
| Parameter | Value / Description | Implication |
| pKa (Base) | ~10.0 (Amine) | Highly ionized at physiological pH (1.2–7.4). |
| Salt Form | Tartrate (1:1) | Improves dissolution rate and wettability. |
| LogP (Base) | ~1.5 (Predicted) | Moderate lipophilicity; salt form drives solubility. |
| pH Dependency | High | Solubility decreases as pH > pKa (pH > 10). |
The Common Ion Effect
When dissolving the tartrate salt in buffers containing tartrate ions (e.g., tartrate buffer), solubility may decrease due to the common ion effect.
-
Action: Avoid using tartrate-based buffers when measuring the intrinsic solubility of this specific salt. Use Phosphate or Citrate buffers instead.
pH-Dependent Solubility Workflow
The solubility of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is strictly pH-dependent. The following workflow outlines the decision logic for selecting the appropriate solvent system based on the target pH.
Figure 2: Decision logic for pH-dependent solubility profiling.
References
-
United States Pharmacopeia (USP). <1236> Solubility Measurements. USP-NF. Link
-
Food and Drug Administration (FDA). Biopharmaceutics Classification System (BCS) Guidance.Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
PubChem. Compound Summary: 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine (Base). National Library of Medicine. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
Harnessing the 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine Scaffold: A Technical Guide to Synthesis and Biological Evaluation
This is an in-depth technical guide on the biological activity, synthesis, and medicinal chemistry potential of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine derivatives.
Executive Summary: The Scaffold Architecture
The 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine moiety represents a versatile pharmacophore scaffold in modern medicinal chemistry. Its utility stems from a unique tripartite architecture:
-
Lipophilic Head (3,5-Dimethylpyrazole): The dimethyl substitution on the pyrazole ring enhances lipophilicity (logP) and provides steric bulk, often improving metabolic stability against oxidative degradation. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor.
-
Flexible Linker (Propyl Chain): The three-carbon spacer (~3-4 Å) offers optimal flexibility, allowing the "head" and "tail" to adopt conformations suitable for binding to diverse receptor pockets (e.g., GPCRs, kinase ATP-binding sites).
-
Reactive Tail (Primary Amine): The terminal amine is a high-value synthetic handle for derivatization into amides, ureas, Schiff bases, or sulfonamides, enabling the rapid generation of focused libraries.
This guide details the synthesis, derivatization strategies, and biological evaluation protocols for this scaffold, focusing on Antimicrobial , Anticancer , and CNS applications.
Chemical Synthesis & Derivatization
2.1 Core Synthesis: The Gabriel Route
Direct alkylation of 3,5-dimethylpyrazole with 3-chloropropylamine often leads to poly-alkylation and poor yields. The preferred industrial route utilizes the Gabriel Synthesis to ensure mono-alkylation and high purity.
Step 1: N-Alkylation
-
Reagents: 3,5-Dimethylpyrazole (1.0 eq), N-(3-bromopropyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq), DMF or Acetonitrile.
-
Conditions: Reflux for 8–12 hours.
-
Mechanism: The pyrazole anion (generated in situ) attacks the alkyl bromide via SN2. The bulky phthalimide group prevents over-alkylation.
Step 2: Deprotection (Hydrazinolysis)
-
Reagents: Intermediate phthalimide (1.0 eq), Hydrazine hydrate (2.0 eq), Ethanol.
-
Conditions: Reflux for 4–6 hours.
-
Workup: Acidify with HCl to precipitate phthalhydrazide, filter, then basify filtrate with NaOH to extract the free amine.
2.2 Derivatization Strategies
Once the core amine is synthesized, it serves as a precursor for three primary biological classes:
| Target Class | Reaction Type | Reagent | Resulting Linkage | Biological Profile |
| Antimicrobial | Condensation | Substituted Benzaldehydes | Imine (Schiff Base) | Membrane disruption, DNA intercalation |
| Anticancer | Acylation | Aromatic Acid Chlorides | Amide | Kinase inhibition (ATP mimicry) |
| CNS / GPCR | Reductive Amination | Cyclic Ketones (e.g., Piperidones) | Secondary Amine | 5-HT / Dopamine receptor binding |
Biological Activity Profiles
3.1 Antimicrobial Activity (Schiff Base Derivatives)
Derivatives formed by condensing the amine with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde, 2,4-dichlorobenzaldehyde) exhibit potent antibacterial and antifungal activity.
-
Mechanism: The azomethine (-N=CH-) linkage, combined with the pyrazole ring, facilitates intercalation into bacterial DNA or disruption of the cell membrane via the amphiphilic nature of the molecule.
-
Key Data: MIC values for optimized derivatives often range from 4–16 µg/mL against S. aureus and C. albicans.
3.2 Anticancer Activity (Amide/Urea Derivatives)
The 3,5-dimethylpyrazole moiety mimics the adenine ring of ATP, making these derivatives potential Kinase Inhibitors .
-
Mechanism: The amide/urea linker positions the aromatic "tail" into the hydrophobic pocket of kinases (e.g., EGFR, VEGFR), while the pyrazole "head" forms hydrogen bonds with the hinge region.
-
Key Data: IC₅₀ values in the low micromolar range (1–10 µM) against MCF-7 (breast) and HeLa (cervical) cancer cell lines are common.
Experimental Protocols
Protocol A: Synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine
-
Dissolve 3,5-dimethylpyrazole (9.6 g, 0.1 mol) in 100 mL dry DMF.
-
Add K₂CO₃ (27.6 g, 0.2 mol) and stir at room temperature for 30 min.
-
Add N-(3-bromopropyl)phthalimide (29.5 g, 0.11 mol) portion-wise.
-
Heat to 80°C for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Pour into ice water (500 mL). Filter the solid precipitate (Intermediate).
-
Reflux the intermediate (0.05 mol) with hydrazine hydrate (0.1 mol) in 200 mL ethanol for 4 hours.
-
Cool, acidify with 10% HCl, filter off the white solid (phthalhydrazide).
-
Concentrate the filtrate, basify with 20% NaOH to pH 12, and extract with CH₂Cl₂ (3 x 50 mL).
-
Dry over Na₂SO₄ and evaporate to yield the pale yellow oil (Amine).
Protocol B: Antimicrobial Assay (Broth Microdilution)
-
Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension (E. coli, S. aureus) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (final volume 100 µL).
-
Incubation: Add 10 µL of bacterial suspension. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).
Protocol C: Anticancer Assay (MTT)
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Add compounds at varying concentrations (0.1 – 100 µM) for 48h.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Visualization & Mechanisms
Diagram 1: Synthesis & Derivatization Workflow
This diagram illustrates the conversion of the core pyrazole into the amine scaffold and its subsequent divergence into three therapeutic classes.
Caption: Synthetic pathway from 3,5-dimethylpyrazole to the core amine scaffold and its diverse therapeutic derivatives.
Diagram 2: Structure-Activity Relationship (SAR)
This diagram maps the specific chemical features of the scaffold to their biological functions.
Caption: SAR Map highlighting the functional roles of the Head (Pyrazole), Linker (Propyl), and Tail (Amine).
References
-
Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[Link]
-
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine (Chemical Structure & Properties). Source: Sigma-Aldrich / PubChem URL:[Link]
The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Dimethylpyrazole Amine Ligands
Preamble: From Abstract Concept to Tangible Leads
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a science. It is a process of iterative refinement, guided by an ever-deepening understanding of the molecular interactions that govern biological activity. Among the computational tools that illuminate this path, pharmacophore modeling stands out for its intuitive yet powerful approach to deciphering the essential features of molecular recognition.[1][2] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to a particularly compelling class of molecules: dimethylpyrazole amine ligands. These scaffolds are prevalent in the development of targeted therapies, particularly as kinase inhibitors, due to their versatile synthetic accessibility and ability to form key interactions within ATP-binding pockets.[3][4][5]
This document is structured not as a rigid protocol, but as a narrative that follows the logic of scientific inquiry. We will delve into the "why" behind the "how," offering field-proven insights into the strategic decisions that underpin a successful pharmacophore modeling campaign. For the researcher, scientist, or drug development professional, this guide aims to be a practical and intellectually stimulating resource for harnessing the full potential of pharmacophore modeling in the quest for novel therapeutics.
I. The Dimethylpyrazole Amine Scaffold: A Privileged Motif in Kinase Inhibition
The pyrazole ring system is a cornerstone of medicinal chemistry, found in a multitude of approved drugs.[6] The dimethylpyrazole amine core, specifically, has garnered significant attention for its role in kinase inhibition. Kinases, a family of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer.[5] The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.[7]
The dimethylpyrazole amine scaffold offers several advantages in this context. The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3][5] The dimethyl substitution can provide steric bulk and influence the electronics of the ring system, while the amine linker offers a versatile point for synthetic elaboration, allowing for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[8]
II. The Duality of Approach: Ligand-Based vs. Structure-Based Pharmacophore Modeling
Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based. The choice between them is dictated by the available data and the specific research question at hand.
A. Ligand-Based Pharmacophore Modeling: Learning from the Actives
When a three-dimensional structure of the target protein is unavailable, but a set of active and inactive ligands is known, ligand-based pharmacophore modeling becomes the method of choice.[9][10] This approach is founded on the principle that molecules with similar biological activity share a common set of steric and electronic features arranged in a specific 3D geometry.[11][12]
The Causality Behind the Workflow: The core of this method is to distill the essential features from a set of diverse, active molecules. By identifying the common denominators of activity, we can construct a hypothesis of the key interactions required for binding to the target.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Dataset Preparation:
-
Curate a dataset of dimethylpyrazole amine ligands with a wide range of biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for external validation.[9]
-
Ensure the training set includes both highly active and inactive or weakly active compounds to enable the model to discriminate between them.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.
-
-
Feature Identification and Hypothesis Generation:
-
Utilize a pharmacophore generation program (e.g., Discovery Studio, LigandScout, MOE) to identify common chemical features among the active compounds.[13][14] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable groups
-
-
The software will then generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of these features.
-
-
Model Scoring and Selection:
-
The generated hypotheses are scored based on their ability to map the most active compounds while excluding the inactive ones.
-
The best hypothesis is typically the one that provides the best correlation between the estimated and experimentally observed activities of the training set compounds.
-
B. Structure-Based Pharmacophore Modeling: A Blueprint from the Binding Site
When a high-resolution 3D structure of the target protein (e.g., a kinase) in complex with a ligand is available, a structure-based approach is often preferred.[9][10] This method directly derives the pharmacophore from the key interactions observed in the protein-ligand complex.
The Causality Behind the Workflow: By analyzing the binding pocket, we can directly identify the complementary chemical features that a ligand must possess to bind effectively. This provides a more direct and often more accurate pharmacophore model.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
-
Protein-Ligand Complex Preparation:
-
Obtain a high-resolution crystal structure of the target kinase in complex with a dimethylpyrazole amine ligand from the Protein Data Bank (PDB) or through in-house crystallography.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.
-
-
Interaction Analysis:
-
Visualize and analyze the interactions between the ligand and the amino acid residues in the binding pocket. Identify key hydrogen bonds, hydrophobic interactions, and aromatic stacking.
-
-
Pharmacophore Feature Generation:
-
Based on the observed interactions, manually or automatically generate pharmacophore features. For example, a hydrogen bond from a ligand's amine to a backbone carbonyl in the hinge region would be represented as a hydrogen bond donor feature.
-
-
Hypothesis Refinement:
-
The initial pharmacophore can be refined by considering the shape of the binding pocket and adding excluded volumes to represent regions of steric hindrance.
-
III. The Litmus Test: Rigorous Model Validation
A pharmacophore model is only as good as its predictive power. Therefore, rigorous validation is a non-negotiable step in the workflow to ensure the model is statistically significant and can reliably identify novel active compounds.[10]
The Trustworthiness Pillar: A self-validating system is one where the model's predictive capabilities are tested against data it has not seen before. This ensures that the model has learned the general features of activity and is not simply "memorizing" the training set.
Validation Protocols:
-
Internal Validation (for Ligand-Based Models):
-
Cost Analysis (Discovery Studio): This involves analyzing the cost of the generated hypotheses. The total cost should be close to the fixed cost, and the null cost should be significantly higher than the total cost of the best hypothesis.
-
Cross-Validation: Techniques like leave-one-out or leave-N-out can be used to assess the robustness of the model.
-
-
External Validation:
-
Test Set Prediction: The most crucial validation step is to use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model should be able to accurately classify the test set compounds as active or inactive.[9]
-
Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. An AUC value of 1.0 represents a perfect model, while a value of 0.5 indicates a random guess.
-
-
Fischer's Randomization Test:
-
This statistical test assesses the probability that a correlation between chemical structure and biological activity in the training set is due to chance. The training set activities are shuffled, and new pharmacophore hypotheses are generated. If the original hypothesis has a significantly better score than the scrambled ones, it is considered robust.
-
IV. From Model to Molecules: Virtual Screening and Lead Optimization
Once a validated pharmacophore model is in hand, it can be used as a 3D query to search large chemical databases for novel compounds with the desired features.[15][16] This process, known as virtual screening, is a cost-effective and time-efficient alternative to high-throughput screening.[15]
The Experimental Workflow:
Key Considerations in the Workflow:
-
Database Selection: The choice of chemical database is crucial. Databases like ZINC, ChEMBL, and commercial libraries offer a vast chemical space to explore.
-
Hit Filtering: Initial hits from the virtual screen are typically filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize compounds with drug-like characteristics.[10]
-
Molecular Docking: The filtered hits are then often subjected to molecular docking to predict their binding mode and affinity within the target's active site. This provides a more detailed understanding of the potential interactions and helps to further prioritize candidates.
-
Lead Optimization: The most promising hits from experimental validation can then serve as starting points for lead optimization. The pharmacophore model can guide the design of new analogs with improved potency and selectivity.
V. Quantitative Structure-Activity Relationship (QSAR) of Dimethylpyrazole Amine Ligands
Pharmacophore modeling can be further enhanced by integrating it with Quantitative Structure-Activity Relationship (QSAR) studies. 3D-QSAR models, in particular, can provide a quantitative correlation between the 3D properties of the ligands and their biological activity.[17]
Data Presentation: Hypothetical SAR Data for Dimethylpyrazole Amine Kinase Inhibitors
| Compound ID | R1-Substituent (Amine) | R2-Substituent (Pyrazole) | Kinase IC50 (nM) | Key Pharmacophoric Interactions |
| DMA-01 | Methyl | H | 500 | H-bond to hinge |
| DMA-02 | Ethyl | H | 250 | H-bond to hinge, increased hydrophobic contact |
| DMA-03 | Cyclopropyl | H | 100 | H-bond to hinge, optimal hydrophobic fit |
| DMA-04 | Phenyl | H | >1000 | Steric clash |
| DMA-05 | Cyclopropyl | 4-Cl-Phenyl | 20 | H-bond to hinge, hydrophobic fit, halogen bond |
| DMA-06 | Cyclopropyl | 4-MeO-Phenyl | 50 | H-bond to hinge, hydrophobic fit, potential H-bond |
This table is a representative example based on general SAR principles for kinase inhibitors and is for illustrative purposes.
The insights gained from such SAR tables are invaluable for guiding the design of new ligands. For instance, the data suggests that a small, hydrophobic substituent on the amine is favorable, while bulky groups are detrimental. Furthermore, substitution on the pyrazole ring can significantly enhance potency, likely by engaging with other regions of the ATP-binding pocket.[7]
VI. The Synthesis of a Self-Validating System: A Holistic View
The true power of pharmacophore modeling lies not in its individual components, but in their integration into a cohesive and self-validating workflow.
This iterative process, where computational predictions are continually tested and refined by experimental data, is the hallmark of a robust and efficient drug discovery program.
VII. Conclusion: A Compass for Chemical Space
Pharmacophore modeling of dimethylpyrazole amine ligands is a powerful strategy for navigating the vastness of chemical space in the search for novel therapeutics. By abstracting complex molecular interactions into a simple yet predictive model, it provides a rational framework for lead discovery and optimization.[2] The success of this approach, however, hinges on a deep understanding of the underlying principles, a commitment to rigorous validation, and the seamless integration of computational and experimental efforts. As we continue to generate more structural and biological data, the predictive power of pharmacophore modeling will undoubtedly grow, further accelerating the development of the next generation of targeted medicines.
References
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Clement, O. A., & Titsworth, E. (2002). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. Journal of Computer-Aided Molecular Design, 16(8-9), 625-640. [Link]
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Clement, O. A., & Titsworth, E. (2002). A comparison of the pharmacophore identification programs: Catalyst, DISCO and GASP. Journal of Computer-Aided Molecular Design, 16(8-9), 625-640. [Link]
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García-Sosa, A. T., & Maran, U. (2025). Comparative Analysis of Pharmacophore Screening Tools. Methods in Molecular Biology. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1715–1729. [Link]
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Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. [Link]
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Yang, S. Y. (2010). Pharmacophore-based virtual screening: a review of recent applications. Expert Opinion on Drug Discovery, 5(3), 205-220. [Link]
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Greenidge, P. A., & Gillner, M. (2001). A Comparison of Methods for Pharmacophore Generation with the Catalyst Software and their Use for 3D-QSAR Application to a Set of 4-Aminopyridine Thrombin Inhibitors. Current Medicinal Chemistry, 8(6), 617-629. [Link]
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Dotolo, S., Cervellera, C., Russo, M., Russo, G. L., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. [Link]
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Seidel, T., Ristic, B., & Langer, T. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 13, 1334567. [Link]
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Anonymous. (2014). 82 questions with answers in PHARMACOPHORE | Science topic. ResearchGate. [Link]
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Schoknecht, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14995. [Link]
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Wolber, G., & Langer, T. (2015). Strategies for 3D pharmacophore-based virtual screening. Drug Discovery Today: Technologies, 14-15, 13-18. [Link]
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Anonymous. (n.d.). Pharmacophore Definition and 3D Searches: Lead Optimization. Scribd. [Link]
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Filimonov, D. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 144-165. [Link]
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Slynko, I., et al. (2023). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(38), 33548-33559. [Link]
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Anonymous. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. [Link]
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Anonymous. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. ResearchGate. [Link]
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Amberg, M., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2139-2148. [Link]
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Wieder, M., et al. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 26(10), 5481. [Link]
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Blake, J. F., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 14(11), 2200-2207. [Link]
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The Strategic Role of Dimethylpyrazole Amines in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing drugs have demonstrated significant efficacy across various disease areas, including inflammation, oncology, and cardiovascular diseases.[1][2] Dimethylpyrazole derivatives, in particular, offer advantageous physicochemical properties, and when functionalized with an amine group, they become powerful intermediates for the construction of complex pharmaceutical molecules. This guide provides a detailed exploration of the synthesis and application of dimethylpyrazole amines in the preparation of key pharmaceutical intermediates, offering both theoretical insights and practical, step-by-step protocols for the research and drug development professional.
I. Core Synthesis of the Dimethylpyrazole Ring: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6] This reaction is highly efficient and provides a direct route to a variety of substituted pyrazoles.
Causality of Experimental Choices:
The choice of reactants and conditions in the Knorr synthesis is critical for achieving high yields and purity. The 1,3-dicarbonyl compound provides the carbon backbone of the pyrazole ring, while the hydrazine derivative introduces the two nitrogen atoms. The reaction is typically acid-catalyzed, which facilitates the initial nucleophilic attack of the hydrazine on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring.[3][5] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can often be controlled by the differential reactivity of the two carbonyl groups.[7]
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of the foundational compound, 3,5-dimethylpyrazole, from acetylacetone and hydrazine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol or Glacial acetic acid
-
Dichloromethane or Ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq) to the solution. The reaction can be exothermic, so controlled addition is recommended. Alternatively, if using hydrazine sulfate, it should be dissolved in an aqueous base (e.g., NaOH) before the addition of acetylacetone.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If necessary, neutralize the reaction mixture. Extract the product with a suitable organic solvent like dichloromethane or ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield crude 3,5-dimethylpyrazole.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure 3,5-dimethylpyrazole as a white crystalline solid.
Mechanism of the Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr Pyrazole Synthesis.
II. Functionalization of the Dimethylpyrazole Ring: N-Alkylation
N-alkylation of the pyrazole ring is a crucial step in modifying the properties of the molecule and for introducing further functionalities. The regioselectivity of this reaction is a key consideration, especially for unsymmetrical pyrazoles.[8][9][10]
Causality of Experimental Choices:
The choice of base and alkylating agent dictates the outcome of the N-alkylation. Strong bases like sodium hydride (NaH) are often used to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolide anion. The subsequent reaction with an alkyl halide introduces the alkyl group. The regioselectivity can be influenced by steric hindrance and the nature of the counter-ion.[11] For instance, bulkier substituents on the pyrazole ring may direct the incoming alkyl group to the less sterically hindered nitrogen.
Protocol 2: N-Methylation of a Substituted Pyrazole
This protocol provides a general procedure for the N-methylation of a pyrazole derivative, a common step in the synthesis of many pharmaceutical intermediates.
Materials:
-
Substituted pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
III. Synthesis of Dimethylpyrazole Amines: Key Pharmaceutical Building Blocks
Aminopyrazoles are highly valuable intermediates, serving as the starting point for the construction of more complex heterocyclic systems found in many drugs. The amino group provides a handle for further chemical transformations.
Protocol 3: Synthesis of 4-Amino-3,5-dimethylpyrazole
This protocol describes a method for the synthesis of 4-amino-3,5-dimethylpyrazole, a key intermediate in the synthesis of various kinase inhibitors.
Materials:
-
3,5-Dimethylpyrazole
-
Nitrating mixture (e.g., nitric acid/sulfuric acid)
-
Reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C)
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Nitration: Carefully add 3,5-dimethylpyrazole to a cooled nitrating mixture. The reaction is highly exothermic and requires strict temperature control. After the addition is complete, stir the reaction mixture until the nitration is complete (monitored by TLC).
-
Work-up of Nitro-pyrazole: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). The precipitated 4-nitro-3,5-dimethylpyrazole is then filtered, washed with water, and dried.
-
Reduction: The 4-nitro-3,5-dimethylpyrazole is then reduced to the corresponding amine. This can be achieved through various methods:
-
Catalytic Hydrogenation: Dissolve the nitro-pyrazole in a suitable solvent like ethanol or ethyl acetate and subject it to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Chemical Reduction: Use a reducing agent like tin(II) chloride in a suitable solvent.
-
-
Isolation: After the reduction is complete, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed. The resulting 4-amino-3,5-dimethylpyrazole can be purified by crystallization or column chromatography.
IV. Application of Dimethylpyrazole Amines in Pharmaceutical Synthesis: Case Studies
Case Study 1: Synthesis of Sildenafil (Viagra®) Intermediate
Sildenafil, a well-known drug for the treatment of erectile dysfunction, contains a pyrazolopyrimidinone core. The synthesis of this core relies on a key aminopyrazole intermediate.[12][13][14]
The synthesis of Sildenafil involves the reaction of a substituted aminopyrazole with a derivative of 2-ethoxybenzoic acid. The aminopyrazole itself is prepared through a multi-step sequence starting from a diketoester and hydrazine, followed by N-methylation, nitration, and reduction of the nitro group to an amine.[12][13]
Caption: Key steps in the synthesis of the Sildenafil intermediate.
Case Study 2: Synthesis of Celecoxib (Celebrex®)
Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), features a 1,5-diarylpyrazole core. Its synthesis involves the condensation of a 1,3-diketone with a substituted phenylhydrazine.[3] This is a direct application of the Knorr pyrazole synthesis.
The key step is the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with (4-sulfamoylphenyl)hydrazine to form the celecoxib pyrazole ring.[3]
Case Study 3: Synthesis of a Betrixaban Intermediate
Betrixaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. A key intermediate in its synthesis is an aminopyrazole derivative. The synthesis of this intermediate can be achieved through the reduction of a corresponding nitropyrazole, showcasing another application of the nitration-reduction sequence on a pyrazole core.[15][16]
V. Dimethylpyrazole Amines as Ligands in Catalysis
Beyond their role as synthetic building blocks, dimethylpyrazole derivatives can also function as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[17][18][19][20] The nitrogen atoms of the pyrazole ring can coordinate to the metal center, influencing the catalyst's activity and selectivity. This is a more advanced application but holds significant potential in modern pharmaceutical synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
VI. Data Summary
| Intermediate/Product | Key Dimethylpyrazole Amine Precursor | Synthetic Method | Typical Yield (%) | Reference |
| Sildenafil Intermediate | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Multi-step synthesis involving Knorr cyclization, nitration, and reduction | 60-70% (overall) | [12][13] |
| Celecoxib | (4-sulfamoylphenyl)hydrazine | Knorr Pyrazole Synthesis | >80% | [3] |
| Betrixaban Intermediate | Substituted Aminopyrazole | Nitration and subsequent reduction of a pyrazole derivative | High | [15] |
Conclusion
Dimethylpyrazole amines are indispensable tools in the arsenal of the modern medicinal chemist. Their straightforward synthesis, coupled with their versatile reactivity, makes them ideal intermediates for the construction of a wide range of pharmaceutical agents. From the foundational Knorr synthesis to their application in the synthesis of blockbuster drugs and their emerging role as ligands in catalysis, dimethylpyrazole amines continue to be a focal point of innovation in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of these valuable building blocks in their own synthetic endeavors.
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Al-Warhi, T., et al. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
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Fedotov, S. O., et al. (2023, November 3). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 384-390. [Link]
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Application Note & Protocol: Solvent Selection for 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine Tartrate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent for 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine tartrate (Compound I). The protocol outlines a logical workflow, from theoretical physicochemical assessment to empirical solubility screening. It emphasizes the causal relationships behind experimental choices to ensure reproducible and reliable results for applications such as analytical characterization, reaction chemistry, and formulation development.
Introduction: The Critical Role of Solvent Selection
3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine tartrate is a salt composed of a basic amine functionalized with a dimethylpyrazole moiety and the dicarboxylic acid, tartaric acid. Like many active pharmaceutical ingredients (APIs), its performance in various applications is critically dependent on its interaction with the solvent system. The choice of solvent dictates not only the concentration of the resulting solution but can also influence the compound's stability, reactivity, and crystalline form. An improper solvent can lead to failed experiments, inaccurate analytical results, or poor formulation bioavailability.
This guide is designed to provide a robust, scientifically-grounded framework for making an informed solvent selection. We will explore the key physicochemical properties of the target molecule and leverage this understanding to devise a systematic and efficient screening protocol.
Physicochemical Characterization & Theoretical Considerations
A rational approach to solvent selection begins with an analysis of the solute's molecular structure. Compound I (C₁₂H₂₁N₃O₆, MW: 303.31 g/mol ) is a salt, which immediately suggests that ionic interactions will play a significant role in its dissolution.[1][2]
-
Polarity and Ionic Character: The molecule is comprised of two distinct, covalently-bonded units: the 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine cation and the tartrate anion.[1] The presence of the protonated amine and the deprotonated carboxylic acid groups on the tartrate makes the compound highly polar and capable of strong ionic interactions. Such salts are generally more soluble in water than their corresponding free-base forms.[2]
-
Hydrogen Bonding: The molecule possesses a significant number of hydrogen bond donors (5) and acceptors (8), primarily from the amine, hydroxyl, and carboxylate groups of the tartrate and the nitrogen atoms of the pyrazole ring.[1] This indicates a strong affinity for polar protic solvents (e.g., water, methanol, ethanol) that can participate in hydrogen bonding networks.
-
Hydrophobic Regions: The 3,5-dimethylpyrazole ring and the propyl chain introduce nonpolar character to the cation. While the overall molecule is dominated by its polar and ionic features, these hydrophobic regions may allow for some solubility in less polar organic solvents, particularly those with some polar character (e.g., acetone, isopropanol).
-
The "Like Dissolves Like" Principle: This foundational principle of chemistry suggests that solutes dissolve best in solvents with similar polarity. Given the highly polar and ionic nature of Compound I, polar solvents are the most logical starting point for screening.
Systematic Approach to Solvent Screening
The following workflow provides a structured method for efficiently identifying a suitable solvent system. It is designed to minimize resource expenditure by starting with small-scale, rapid assessments before moving to more quantitative analyses.
Diagram: Solvent Selection Workflow
Caption: A systematic workflow for selecting an optimal solvent for a target compound.
Experimental Protocols
Safety Precaution: Always handle 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine tartrate and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is categorized as an irritant.[1]
Protocol 4.1: Primary Solubility Screening (Visual Assessment)
This protocol is a rapid, qualitative method to quickly identify promising solvents from a broad-polarity panel.
Materials:
-
3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine tartrate
-
Panel of solvents (see Table 1 for suggestions)
-
2 mL glass vials with caps
-
Vortex mixer
-
Spatula and microbalance
Procedure:
-
Weigh approximately 2-3 mg of the compound directly into a clean, labeled 2 mL glass vial.
-
Add 100 µL of the first test solvent to the vial.
-
Cap the vial securely and vortex vigorously for 30 seconds.
-
Visually inspect the vial against a dark background. Note if the solid has completely dissolved, partially dissolved, or remains as a suspension.
-
If the solid has dissolved, the compound is soluble at ≥ 20-30 mg/mL. Add another 2-3 mg of solid to see if more dissolves.
-
If the solid has not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat steps 3-4.
-
Continue adding solvent in 100-200 µL increments up to a total volume of 1 mL.
-
Record observations for each solvent as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble."
-
Repeat for all solvents in the test panel.
Protocol 4.2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility for the most promising solvents identified in the primary screen.
Materials:
-
Equipment from Protocol 4.1
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
Syringes (1 mL or 2 mL)
-
Pre-weighed glass vials
Procedure:
-
Add an excess amount of the compound (e.g., 20-30 mg) to a 2 mL vial. The key is to have undissolved solid remaining at equilibrium.
-
Add 1.0 mL of the chosen solvent to the vial.
-
Cap the vial tightly and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but this may need to be determined empirically.
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) vial. Record the exact weight of the empty vial.
-
Weigh the vial containing the solution to determine the total weight of the solution transferred.
-
Place the vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to dryness.
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dried solute) / (Volume of solvent) (Note: Volume of solvent can be calculated from the weight of the solution and the solvent's density if high precision is required).
Data Interpretation & Solvent Recommendations
The results from the screening protocols can be summarized for easy comparison. Based on the physicochemical analysis, a range of solvents should be tested.
Table 1: Example Solubility Data and Solvent Properties
| Solvent | Type | Dielectric Constant (20°C) | Polarity Index | Predicted Solubility | Example Result (mg/mL) | Notes |
| Water | Polar Protic | 80.1 | 10.2 | High | > 100 | Ideal for aqueous buffers. Salt form enhances solubility.[3][4] |
| Methanol | Polar Protic | 32.7 | 5.1 | High | > 80 | Good H-bond donor/acceptor. |
| Ethanol | Polar Protic | 24.5 | 4.3 | Moderate-High | ~45 | Slightly less polar than methanol. |
| Isopropanol | Polar Protic | 19.9 | 3.9 | Moderate | ~15 | Increased nonpolar character. |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Low-Moderate | ~5 | Polar, but lacks H-bond donation. |
| Acetone | Polar Aprotic | 20.7 | 5.1 | Low | < 2 | Potential for imine formation with primary amine over time.[5] |
| DCM | Nonpolar | 9.1 | 3.1 | Very Low | Insoluble | Unlikely to dissolve the tartrate salt. |
| Toluene | Nonpolar | 2.4 | 2.4 | Very Low | Insoluble | Nonpolar aromatic solvent. |
| DMSO | Polar Aprotic | 46.7 | 7.2 | High | > 100 | Strong H-bond acceptor, can be difficult to remove. |
| DMF | Polar Aprotic | 36.7 | 6.4 | Moderate-High | ~60 | Good general-purpose polar aprotic solvent. |
Interpretation:
-
As predicted, polar protic solvents like water and methanol are expected to be excellent choices due to the ionic and hydrogen-bonding capabilities of the tartrate salt.[6]
-
Polar aprotic solvents like DMSO and DMF are also effective due to their high polarity, though they cannot act as hydrogen bond donors.
-
Solvents like acetone should be used with caution. While its polarity is moderate, primary amines can react with ketones, which could compromise sample integrity, especially if heated or stored for extended periods.[6]
-
Nonpolar solvents are generally unsuitable for dissolving this highly polar salt.
Conclusion and Best Practices
For 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine tartrate, the solvent selection process should begin with water, methanol, or ethanol . These solvents are most compatible with the compound's polar, ionic salt structure. For applications requiring non-aqueous conditions, DMSO or DMF are strong candidates. If the solubility in a single solvent is insufficient for a specific application, binary mixtures (e.g., ethanol/water) can be explored to fine-tune the solvent properties. Always perform stability studies on the final solution to ensure the compound does not precipitate or degrade under the intended storage and use conditions.
References
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ammonium tartrate. PubChem Compound Summary for CID 13652278. Retrieved from [Link]
-
ScienceMadness.org. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]
-
Chegg. (n.d.). Amines. Retrieved from [Link]
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- 2. Amines, [chemed.chem.purdue.edu]
- 3. Ammonium tartrate | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Application Notes and Protocols: A Guide to the Amide Coupling of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and infectious agents.[1][2][3] Its prevalence stems from its versatile chemical nature, allowing for precise structural modifications that can significantly modulate pharmacological activity. The incorporation of a pyrazole moiety, such as the 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine, into a lead compound via a stable amide linkage is a frequently employed strategy to enhance binding affinity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).[4][5] This guide provides a comprehensive overview and detailed protocols for the efficient coupling of this valuable synthetic building block with a diverse range of carboxylic acids, a cornerstone reaction in the synthesis of novel chemical entities.
Core Principles: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[6] This is due to the formation of a non-productive acid-base salt. To overcome this kinetic barrier, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. This application note will focus on two of the most robust and widely used classes of coupling reagents: carbodiimides (exemplified by EDC in the presence of HOBt) and uronium/aminium salts (exemplified by HATU).
Mechanism of EDC/HOBt Coupling
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Intermediate Stabilization: This unstable intermediate is prone to racemization and side reactions. The addition of N-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.[7]
-
Nucleophilic Attack: The primary amine, 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine, then undergoes nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt. The water-soluble urea byproduct derived from EDC simplifies purification.[8]
Figure 1: EDC/HOBt Coupling Workflow.
Mechanism of HATU Coupling
HATU, a third-generation uronium salt, is renowned for its high efficiency and low rates of racemization.[7]
-
Base-mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Active Ester Formation: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester.[7]
-
Amine Acylation: The primary amine attacks the active ester to furnish the amide product. The 7-azabenzotriazole moiety is believed to facilitate this step through a neighboring group effect, accelerating the reaction.[7]
Figure 2: HATU Coupling Workflow.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine
This amine can be prepared in a two-step sequence from commercially available 3,5-dimethylpyrazole.
Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
This reaction proceeds via a Michael addition of 3,5-dimethylpyrazole to acrylonitrile.
-
Reagents and Materials:
-
3,5-Dimethylpyrazole
-
Acrylonitrile
-
A basic catalyst (e.g., Triton B or sodium hydroxide)
-
An appropriate solvent (e.g., Dioxane or Acetonitrile)
-
-
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in the chosen solvent, add a catalytic amount of the base.
-
Slowly add acrylonitrile (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired nitrile.
-
Step 2: Reduction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile to the Amine
The nitrile is reduced to the primary amine using a suitable reducing agent.
-
Reagents and Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄; Ethanol for Raney Ni)
-
-
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the nitrile in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine. The product can be further purified by distillation if necessary.
-
Part 2: Amide Coupling Protocols
Protocol A: EDC/HOBt Mediated Coupling
This method is a reliable and cost-effective choice for a wide range of substrates.
| Reagent/Parameter | Amount/Condition | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine | 1.1 eq | A slight excess ensures complete consumption of the carboxylic acid. |
| EDC·HCl | 1.2 eq | Ensures efficient activation of the carboxylic acid. |
| HOBt | 1.2 eq | Suppresses racemization and improves coupling efficiency.[7] |
| DIPEA or Triethylamine | 2.5 eq | Acts as a base to neutralize HCl salt from EDC·HCl and facilitate the reaction. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for amide coupling reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions, then warming to RT drives the reaction to completion. |
| Reaction Time | 8-24 hours | Varies depending on the reactivity of the substrates. |
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[7]
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.[7]
-
Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Protocol B: HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates or when rapid reaction times are desired.
| Reagent/Parameter | Amount/Condition | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine | 1.1 eq | A slight excess ensures complete consumption of the carboxylic acid. |
| HATU | 1.1 eq | Highly efficient coupling reagent.[7] |
| DIPEA | 3.0 eq | A non-nucleophilic base required for the HATU mechanism.[7] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that is ideal for HATU couplings. |
| Temperature | 0 °C to Room Temperature | Pre-activation at 0°C followed by reaction at RT. |
| Reaction Time | 1-18 hours | Generally faster than EDC/HOBt couplings. |
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[3]
-
Add the 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Part 3: Work-up and Purification
A standard aqueous work-up is typically effective for removing the coupling reagent byproducts and excess base.
Work-up Procedure:
-
Upon reaction completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
Purification:
-
Flash Column Chromatography: This is the most common method for purifying amide products.[7] A silica gel stationary phase is typically used with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the product.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[10] Common solvents for recrystallizing polar amides and pyrazole-containing compounds include ethanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes.[10][11] The choice of solvent will depend on the specific properties of the synthesized amide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water in the reaction. | - Increase the equivalents of the coupling reagent.- Ensure the use of sufficient base.- Switch to a more powerful coupling reagent like HATU.- Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.[3] |
| Formation of Side Products | - Racemization of chiral carboxylic acids.- Guanidinylation of the amine with HATU (if HATU is in large excess or the reaction is slow).- Formation of N-acylurea with EDC. | - Use HOBt or HOAt as an additive with EDC.- Pre-activate the carboxylic acid with HATU before adding the amine.[11]- Ensure efficient stirring and appropriate reaction temperature. |
| Difficult Purification | - Water-soluble byproducts remaining in the organic layer.- Similar polarity of the product and impurities. | - Perform a thorough aqueous work-up.- For highly polar products, consider reversed-phase chromatography or ion-exchange chromatography.- Attempt recrystallization from various solvent systems. |
Conclusion
The coupling of 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine with carboxylic acids is a robust and versatile transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms of common coupling reagents such as EDC/HOBt and HATU, and by adhering to the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize a wide array of pyrazole-containing amides to advance their drug discovery programs.
References
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.
-
synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- Ansari, M. F., Alam, M. S., & Akhter, M. (2017). Pyrazole: a versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 26(11), 2841-2861.
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (n.d.). Retrieved from [Link]
- Kaur, R., Sharma, S., & Kumar, R. (2022). Pyrazole containing compounds as anticancer agents: A review. Bioorganic Chemistry, 128, 106085.
-
ResearchGate. (2017, April 15). synthesis of 3-amino-1-(3,5-dimethyl-1h-pyrazol-1-yl)-2,7- naphthyridine-4-carbonitriles and 5-hydrazino-3hpyrazolo[ 3,4-c]. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
- Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
MDPI. (2025, March 6). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
PMC. (n.d.). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Retrieved from [Link]
-
ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]
Sources
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- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage protocols for hygroscopic amine tartrates
Abstract
Amine tartrates represent a critical class of pharmaceutical salts, favored for their ability to enhance the aqueous solubility of lipophilic Active Pharmaceutical Ingredients (APIs). However, this solubility advantage comes at a physicochemical cost: extreme hygroscopicity. This guide provides a comprehensive technical framework for the handling, storage, and characterization of amine tartrates. It moves beyond basic "keep dry" instructions to establish a "Dry Chain" of Custody —a self-validating protocol designed to prevent deliquescence, hydrolysis, and solid-state disproportionation during drug development.
The Physicochemical Challenge: Why Amine Tartrates?
The Solubility-Stability Trade-off
Tartaric acid is a dicarboxylic acid often selected to salt basic amines. The resulting lattice energy is frequently lower than that of hydrochlorides or sulfates, which facilitates rapid dissolution in aqueous media (biological fluids). However, the presence of multiple hydroxyl (-OH) and carboxyl (-COO⁻) groups creates a high density of hydrogen-bonding sites.
-
Mechanism of Failure: When exposed to atmospheric moisture, the surface of the crystal lattice adsorbs water molecules. If the Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the energy barrier for lattice disruption is overcome. The salt dissolves in its own adsorbed water, a phenomenon known as deliquescence .
-
Chemical Risk: Once in solution (even a microscopic surface film), the amine cation is free to react. Common degradation pathways include:
-
Hydrolysis: If the API contains esters or amides.
-
Oxidation: Formation of N-oxides facilitated by dissolved oxygen in the sorbed water layer.
-
Disproportionation: Reversion to the free base and free acid if the pH of the surface micro-environment shifts.
-
Characterization Protocol: Defining the Safe Zone
Before handling a new batch, you must define its stability window.[1] Do not rely on generic data; salt hygroscopicity is batch-dependent (particle size, amorphous content).
Dynamic Vapor Sorption (DVS) Profiling
Objective: Determine the Critical Relative Humidity (CRH) and deliquescence point.
-
Method: Gravimetric sorption analysis (ASTM E2551 standard).
-
Protocol:
-
Drying: Equilibrate sample at 0% RH at 25°C for 6 hours to establish dry mass (
). -
Sorption Scan: Ramp RH from 0% to 90% in 10% increments.
-
Equilibrium Criterion:
per minute. -
Hysteresis Check: Perform desorption scan (90%
0% RH) to check for hydrate formation (indicated by mass retention at low RH).
-
Data Interpretation:
| Classification (EP/USP) | Mass Increase (at 80% RH) | Handling Requirement |
|---|
| Non-Hygroscopic |
Analytical Workflow Diagram
Figure 1: Decision logic for storage classification based on DVS data.
Handling Protocols: The "Dry Chain"
For amine tartrates classified as Hygroscopic or Very Hygroscopic , strict adherence to the "Dry Chain" is mandatory.
Weighing and Transfer
The Problem: Static electricity is common in dry environments, causing powder scattering. Hygroscopic salts become sticky immediately upon exposure to humid lab air (40-60% RH), leading to weighing errors.
Protocol:
-
Environment:
-
Ideal: Glove box with
atmosphere (<5% RH). -
Acceptable: Use a "Static-Free" weigh station with an ionizing bar, strictly limiting exposure time to <30 seconds.
-
-
Vessel Selection: Use hydrophobic weighing boats or anti-static glassine paper. Avoid standard plastic boats which retain static charge.
-
The "Aliquot" Technique:
-
Do not dispense small amounts repeatedly from the bulk container.
-
Transfer a working amount to a secondary vial inside a dry environment.
-
Reseal the bulk container immediately.
-
Perform specific weighing from the secondary vial.
-
Karl Fischer (KF) Titration (Water Content)
Reference: USP <921> Method Ia (Direct Titration) [1].[2] Modification for Amine Tartrates:
-
Solvent: Use a methanol/formamide mix (2:1) to ensure complete solubility of the tartrate salt.
-
Sample Introduction: Use a solid transfer tube with a septum seal. Never open the titration cell to the air.
-
Drift Correction: Hygroscopic samples will absorb moisture during the transfer. Calculate the "background" drift of your transfer technique by running a blank with dry sodium tartrate standard.
Storage & Packaging Strategy
Proper storage is a multi-barrier system. A single screw-cap bottle is insufficient for long-term stability of amine tartrates.
The Three-Layer System
| Layer | Material Specification | Function |
| Primary | Borosilicate Glass (Type I) or HDPE with Teflon (PTFE) liner. | Chemical inertness.[3] The PTFE liner prevents the "breathing" effect common with pulp liners. |
| Secondary | Heat-Sealed Aluminum Foil Bag (Mylar). | Absolute moisture barrier. Plastic bags (LDPE) are permeable to water vapor over time. |
| Tertiary | Desiccated Rigid Container . | Physical protection and environmental buffering.[1][4][5][6] |
Desiccant Selection
-
Do NOT use: Calcium Chloride (
). It can liquefy and contaminate the sample. -
Recommended: Molecular Sieves (4Å) or Silica Gel packets.
-
Placement: Place the desiccant between the Primary and Secondary layers (inside the foil bag, but outside the glass vial). Never place desiccant in direct contact with the API.
Emergency Recovery: Handling Caked Material
If an amine tartrate batch has formed a solid cake (agglomeration), it indicates moisture excursion.
Recovery Protocol:
-
Assessment: Run a TGA (Thermogravimetric Analysis). If weight loss < 2% and HPLC purity is unchanged, the material is physically agglomerated but chemically intact.
-
Mechanical Breaking: Do not grind in open air. Place the container in a glove bag flushed with dry nitrogen. Break the cake using a spatula.
-
Vacuum Drying:
-
Place material in a vacuum oven at 40°C (or
). -
Apply vacuum (<10 mbar).
-
Crucial Step: Bleed the oven back to pressure using dry nitrogen , not ambient air.
-
References
-
U.S. Pharmacopeia (USP). General Chapter <921> Water Determination. USP-NF. Available at: [Link]
-
ASTM International. ASTM E2551 - Standard Test Method for Humidity Control of Dynamic Vapor Sorption Analyzers.[7] ASTM Standards.[7] Available at: [Link]
-
Newman, A. W., & Reutzel-Edens, S. M. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.[2][3][8] Available at: [Link]
-
Georgia Tech EHS. General Storage Guidelines for Solids and Liquids. Available at: [Link]
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. scribd.com [scribd.com]
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- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. wcu.edu [wcu.edu]
- 6. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 7. tainstruments.com [tainstruments.com]
- 8. ardena.com [ardena.com]
Technical Support Center: Purification of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of the crude product 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine. Here, we address common issues, explain the underlying chemical principles of purification strategies, and provide detailed protocols to achieve high purity.
Impurity Profiling: Understanding Your Crude Product
Effective purification begins with identifying potential impurities. The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine typically follows a two-step route: a Michael addition of 3,5-dimethylpyrazole to acrylonitrile, followed by the reduction of the resulting nitrile. Each step can introduce specific impurities.
-
Step 1: Michael Addition: 3,5-Dimethylpyrazole + Acrylonitrile → 3-(3,5-Dimethyl-pyrazol-1-yl)-propanenitrile
-
Step 2: Nitrile Reduction: 3-(3,5-Dimethyl-pyrazol-1-yl)-propanenitrile → 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine
Based on this pathway, the following impurities are commonly encountered:
| Impurity Type | Specific Compound(s) | Origin | Recommended Removal Method |
| Unreacted Starting Material | 3,5-Dimethylpyrazole | Incomplete Michael addition | Acid-base extraction, Column chromatography |
| Unreacted Intermediate | 3-(3,5-Dimethyl-pyrazol-1-yl)-propanenitrile | Incomplete nitrile reduction | Acid-base extraction, Column chromatography |
| By-products from Reduction | Secondary/Tertiary Amines | Over-alkylation during nitrile reduction[1] | Column chromatography, Formation of hydrochloride salt |
| Catalyst Residues | Raney Nickel, Aluminum/Nickel salts | Nitrile reduction step | Filtration |
| Solvents | Ethanol, Methanol, Toluene, etc. | Reaction and work-up | Evaporation under reduced pressure |
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format to guide you through common purification challenges.
Q1: My crude product is a dark, viscous oil, and TLC analysis shows multiple spots. Where do I start?
A1: A dark, multi-component oil is typical for this reaction. The first and most effective step is a liquid-liquid acid-base extraction. This technique separates your desired basic amine from neutral and acidic impurities.[2][3][4]
The Principle: Your target compound, a primary amine, is basic. By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with an aqueous acid (e.g., 1M HCl), the amine will be protonated to form an ammonium salt.[4] This salt is soluble in the aqueous layer, while neutral impurities (like the unreacted nitrile intermediate) and acidic impurities (unreacted 3,5-dimethylpyrazole) remain in the organic layer. You can then isolate your product by separating the aqueous layer, basifying it (e.g., with 2M NaOH) to deprotonate the ammonium salt back to the free amine, and extracting it back into an organic solvent.[2]
Q2: After acid-base extraction, my NMR still shows peaks corresponding to the nitrile intermediate. Why wasn't it removed?
A2: While acid-base extraction is powerful, incomplete separation can occur if the partitioning is not efficient. Several factors could be at play:
-
Insufficient Acid: Not enough acid was used to fully protonate all the amine, leaving some of the desired product in the organic layer along with the nitrile.
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap components, preventing clean separation.
-
Number of Extractions: A single extraction may not be sufficient. It is often necessary to perform multiple extractions of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product.[2]
Solution: Repeat the acid-base extraction, ensuring you use a sufficient excess of acid. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Q3: I am attempting column chromatography on silica gel, but my product is streaking badly or not eluting at all. What is wrong?
A3: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[5] Your basic amine interacts strongly with these acidic sites, leading to irreversible adsorption, tailing, and poor separation.[5][6]
Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a competing base to your eluent, such as 0.5-2% triethylamine (Et3N) or ammonium hydroxide.[6][7] This additive will "neutralize" the acidic sites on the silica, allowing your product to travel through the column more cleanly.
-
Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica column, which are specifically designed for the purification of basic compounds and eliminate the problematic acid-base interaction.[5][6][8]
-
Reversed-Phase Chromatography: C18-reversed phase chromatography can also be an effective alternative to normal-phase silica gel for purifying polar amines.[8]
Q4: How can I remove secondary amine by-products that are structurally very similar to my primary amine product?
A4: Secondary amines, formed from the reaction of the primary amine product with the intermediate imine during reduction, are often the most challenging impurities to remove due to their similar polarity.[1] While careful column chromatography may work, a chemical separation is often more robust.
Solution: Hydrochloride Salt Formation & Recrystallization Convert the mixture of amines into their hydrochloride salts by treating a solution of the crude product (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a compatible solvent (e.g., HCl in dioxane or ether). Primary amine hydrochlorides often have different solubility profiles and crystal packing abilities than their secondary amine counterparts, allowing for selective crystallization of the desired product. You can then regenerate the pure free amine by treating the collected crystals with a base.
Detailed Purification Protocols
Protocol 1: Bulk Impurity Removal via Acid-Base Extraction
This protocol is the recommended first step for any crude product.
-
Dissolution: Dissolve the crude oil in a suitable organic solvent (e.g., 100 mL of dichloromethane per 10 g of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). Combine the aqueous layers. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Neutral/Acidic Impurity Removal: The organic layer contains neutral (unreacted nitrile) and acidic (3,5-dimethylpyrazole) impurities. This layer can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH with stirring until the pH is >10 (check with pH paper). The amine will deprotonate and may form an oily layer.
-
Product Extraction: Extract the basified aqueous solution with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.
Workflow for Acid-Base Extraction
Sources
Optimizing pH conditions for pyrazole propylamine stability
Technical Support Center: Pyrazole Propylamine Stability
A Guide to Optimizing pH Conditions in Experimental Settings
Introduction for the Researcher: Welcome to the technical support guide for optimizing the pH-dependent stability of pyrazole propylamine. As researchers and drug development professionals, ensuring the chemical integrity of your molecule throughout experimental and storage phases is paramount. Pyrazole propylamine, a molecule combining a weakly basic pyrazole ring with a primary amine side chain, presents a unique stability profile that is highly sensitive to pH.[1][2] This guide is designed to provide you with a foundational understanding of its degradation pathways, practical protocols for stability profiling, and robust troubleshooting advice to navigate common challenges. Our goal is to empower you to design experiments that yield accurate, reproducible data by controlling for pH-induced instability.
Section 1: Fundamentals of Pyrazole Propylamine Stability
This section addresses the core chemical principles governing the stability of your molecule. Understanding these mechanisms is the first step toward effective troubleshooting and optimization.
Q1: What are the primary chemical degradation pathways for a molecule like pyrazole propylamine?
A1: The two primary degradation pathways of concern for pyrazole propylamine are hydrolysis and oxidation .
-
Hydrolysis: While the pyrazole ring itself is generally stable against hydrolysis due to its aromaticity, substituents on the ring can be susceptible.[3] More critically, if the propylamine side chain is part of a larger amide or ester linkage in a more complex derivative, these functional groups are highly prone to acid- or base-catalyzed hydrolysis.[4] For pyrazole propylamine itself, hydrolytic concerns are minimal unless aggressive pH and temperature conditions are used.
-
Oxidation: Both the electron-rich pyrazole ring and the primary amine of the propylamine side chain are susceptible to oxidation.[5][6] The presence of atmospheric oxygen, metal ions, or residual oxidizing agents from synthesis can initiate degradation. The rate of oxidation is often pH-dependent, with certain pH ranges increasing the susceptibility of the amine group.[4]
Q2: How does pH specifically influence the stability of pyrazole propylamine?
A2: The pH of the aqueous environment is a critical factor that directly influences the rate and mechanism of degradation.[7]
-
Acidic Conditions (Low pH): In acidic solutions, the nitrogen atoms in both the pyrazole ring and the propylamine side chain will be protonated. While protonation can sometimes protect amines from certain oxidative pathways, extremely low pH can catalyze the hydrolysis of susceptible functional groups if present.[4]
-
Neutral to Slightly Basic Conditions (Mid-range pH): This range is often where oxidative degradation becomes more prevalent.[4] The unprotonated (free base) form of the primary amine is more susceptible to oxidation than its protonated counterpart. Many pharmaceutical compounds are most stable in a slightly acidic pH range of 4 to 6 to balance solubility and stability.[7][8]
-
Strongly Basic Conditions (High pH): High pH increases the concentration of the unprotonated amine, potentially accelerating its oxidation. Furthermore, strongly basic conditions can catalyze the degradation of the pyrazole ring itself or promote side reactions, especially at elevated temperatures.[9]
Section 2: Designing a pH-Stability Profile Study
A systematic experimental approach is necessary to define the optimal pH range for your compound. This involves conducting a forced degradation study.[10][11]
Q3: How do I design a robust forced degradation study to map the pH-stability of my compound?
A3: A forced degradation or "stress testing" study is essential to identify potential degradants and determine the intrinsic stability of your molecule.[10][12] This involves exposing your compound to a range of pH conditions under accelerated temperatures to generate a stability profile efficiently.
Below is a comprehensive protocol for conducting such a study.
Experimental Protocol: pH-Dependent Forced Degradation Study
This protocol provides a validated workflow to assess the stability of pyrazole propylamine across a range of pH values.
1. Materials and Reagents:
-
Pyrazole propylamine stock solution (e.g., 1 mg/mL in a suitable organic solvent like methanol or acetonitrile).
-
Hydrochloric Acid (HCl): 0.1 M and 1 M.
-
Sodium Hydroxide (NaOH): 0.1 M and 1 M.
-
Buffer Salts: Phosphate, Citrate, Acetate, Borate.
-
HPLC-grade water, methanol, and acetonitrile.
-
Calibrated pH meter.
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.[13]
2. Preparation of pH Test Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
pH 2: Use 0.01 M HCl.
-
pH 4 & 6: Use a 50 mM citrate or acetate buffer.
-
pH 7.4: Use a 50 mM phosphate buffer (PBS).
-
pH 9 & 12: Use a 50 mM borate or phosphate buffer.
-
-
Scientist's Note: Buffer selection is critical. Ensure the buffer components themselves do not react with your compound or interfere with downstream analysis.
3. Sample Preparation and Incubation:
-
For each pH condition, prepare triplicate samples.
-
In a clean vial, add a small aliquot of your pyrazole propylamine stock solution to the pH test solution. The final concentration should be suitable for your analytical method (e.g., 50 µg/mL), and the organic solvent from the stock should be less than 5% of the total volume.
-
Prepare a "Time Zero" (T0) sample by immediately quenching the reaction (e.g., by neutralizing the pH and/or diluting in the mobile phase) and analyzing it.
-
Prepare control samples:
-
Unstressed Control: Compound in mobile phase or a neutral, stable solvent, stored at 4°C.
-
Blank Controls: pH test solutions without the compound, subjected to the same stress conditions.
-
-
Incubate all other samples in a controlled temperature bath (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours).[9] The goal is to achieve 5-20% degradation.[14]
4. Analysis:
-
At each time point, withdraw an aliquot from each sample, quench the degradation, and analyze using a validated stability-indicating HPLC method.
-
The method must be capable of separating the intact pyrazole propylamine from all potential degradation products.[15]
-
Quantify the percentage of remaining pyrazole propylamine and the formation of any degradation products.
Data Presentation: Summary of Stress Conditions
| Condition | Reagent/Method | Typical Temperature | Typical Duration | Primary Degradation Pathway Targeted |
| Acidic Hydrolysis | 0.1 M HCl | 60°C - 80°C | 24 - 72 hours | Acid-catalyzed hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH | 60°C - 80°C | 24 - 72 hours | Base-catalyzed hydrolysis |
| Neutral Hydrolysis | HPLC-grade Water | 60°C - 80°C | 24 - 72 hours | Hydrolysis |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours | Oxidation |
| Thermal | Dry Heat (in solid state) | 105°C | 48 hours | Thermolysis |
| Photostability | UV/Vis Light Chamber | Room Temperature | Per ICH Q1B guidelines[9] | Photolysis |
Visualization: pH-Stability Profiling Workflow
Caption: Workflow for a pH-dependent forced degradation study.
Section 3: Troubleshooting Guide
This section provides answers to specific issues you may encounter during your experiments.
Q4: My pyrazole propylamine is degrading rapidly across all pH values, even mild ones. What could be the cause?
A4: Rapid degradation across a wide pH range suggests a pervasive issue beyond simple hydrolysis. Consider these possibilities:
-
Oxidative Stress: The most likely culprit. Primary amines are sensitive to oxidation.
-
Troubleshooting: Try degassing your buffers by sparging with nitrogen or argon before adding your compound. Work in a low-oxygen environment (glove box) if possible. Also, add a chelating agent like EDTA (0.1 mM) to your buffers to sequester trace metal ions that can catalyze oxidation.
-
-
Photodegradation: Pyrazole rings can be photosensitive.
-
Troubleshooting: Protect your samples from light at all stages by using amber vials and covering glassware with aluminum foil. Compare degradation rates between a light-exposed sample and a dark control.[15]
-
-
Reactive Impurities: Impurities in your compound sample (e.g., residual catalysts from synthesis) or in your reagents could be accelerating degradation.
-
Troubleshooting: Ensure you are using high-purity reagents and solvents. Re-purify your compound if necessary.
-
Q5: I see a new peak in my chromatogram at acidic pH but a different one at basic pH. How do I interpret this?
A5: This is a classic indication of pH-dependent degradation pathways, which is precisely what the forced degradation study is designed to reveal.[4]
-
Interpretation: You are likely observing two different degradation products resulting from two distinct mechanisms. For example, the peak at low pH might be from an acid-catalyzed reaction, while the peak at high pH could be from a base-catalyzed reaction or oxidation of the free-base form of the amine.
-
Next Steps: This is valuable information. Your goal is now to identify the pH range where the formation of both peaks is minimized. This "valley" in the pH-rate profile represents your optimal stability range. For structural elucidation of the degradants, LC-MS/MS is the preferred technique.
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting degradation issues.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the generally recommended pH range for storing solutions of amine-containing compounds like pyrazole propylamine? A6: For short-term storage, a slightly acidic pH between 4 and 6 is often optimal.[7][8] In this range, the primary amine is protonated, which can protect it from oxidation, without being so acidic as to promote other reactions. However, the ideal pH must be determined empirically using the protocol described in Section 2.
Q7: What is the best analytical technique for these stability studies? A7: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method.[9][13] For definitive identification of degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.
Q8: Can the buffer itself affect the stability of my compound? A8: Absolutely. Certain buffer species can catalyze degradation. For example, phosphate buffers can sometimes interact with compounds, and citrate buffers can chelate metals. It is crucial to run a control with your chosen buffer to ensure it is not contributing to the degradation. If in doubt, start with a simple buffer system like acetate or phosphate and verify its inertness.
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (NIH). [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]
-
Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. American Chemical Society. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. American Chemical Society. [Link]
-
Analysis of pyrazine 2,5-dipropionic acid in 5-aminolevulinic acid-loaded urological and topical delivery vehicles: methodology and assay validation. PubMed. [Link]
-
analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. ajpsonline.com [ajpsonline.com]
Purification techniques for sticky amine tartrate salts
Technical Support Center: Amine Tartrate Purification Ticket ID: #TART-001 | Status: Open | Priority: High
Introduction: Escaping the "Tartrate Trap"
Welcome to the Advanced Purification Support Center. If you are reading this, you are likely staring at a flask containing a viscous, amber oil or a hygroscopic gum instead of the pristine white crystals you expected. You are not alone.
Amine tartrates are notorious in process chemistry. While tartaric acid is a superb resolving agent for chiral amines, its salts often suffer from Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out." This occurs because the high polarity of the tartrate anion, combined with the lipophilicity of organic amines, often creates a salt with a melting point lower than the boiling point of your solvent system.
This guide moves beyond standard textbook advice to provide field-tested protocols for rescuing your sticky salts.
Module 1: The "Oiling Out" Crisis (LLPS)
The Problem: You cool your reaction mixture, and instead of crystals, a second liquid phase separates at the bottom. This "oil" is a supersaturated solution of your salt, often trapping impurities that prevent the ordering required for crystallization.[1]
Troubleshooting Logic (Decision Tree)
Caption: Decision matrix for diagnosing and treating Liquid-Liquid Phase Separation (LLPS) in amine salts.
Protocol A: The "Cloud Point" Seeding Method
Use this when your salt forms an oil upon cooling.
-
Re-dissolution: Re-heat the mixture until the oil phase fully dissolves back into the bulk solvent. If it doesn't dissolve at reflux, add just enough polar solvent (e.g., Methanol or Water) to achieve homogeneity.
-
Cloud Point Detection: Cool the solution slowly (10°C/hour). Watch for the exact temperature where the solution turns slightly hazy (the metastable limit).
-
The "Hold" Step: Immediately hold the temperature at this cloud point. Do not cool further.
-
Seeding: Add seed crystals (0.5 wt%). If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.
-
Isothermal Aging: Hold at this temperature for 2–4 hours. You want the oil droplets to transfer their mass to the growing crystal lattice, not coalesce into a gum.
-
Slow Cooling: Once a solid bed is established, cool to 0°C over 6–8 hours.
Module 2: Hygroscopicity & Handling
Q: My crystals turn into a puddle on the filter paper. What is happening? A: You are fighting deliquescence . Many amine tartrates are hygroscopic; they pull moisture from the air until they dissolve in it.
Q: How do I dry them without melting them? A: Avoid standard ovens. Tartrate salts often have low melting points (60–100°C) that are further depressed by residual solvent.
Recommended Drying Protocol:
| Parameter | Setting | Rationale |
|---|---|---|
| Equipment | Vacuum Oven with N₂ bleed | Prevents moisture re-absorption during pressure equalization. |
| Temperature | 35°C – 40°C | Keep well below the melting point (Tm). |
| Desiccant | P₂O₅ (Phosphorus Pentoxide) | Standard silica gel is often insufficient for tartrates. |
| Ramping | Step-wise | Apply vacuum before heat to remove bulk solvent, preventing "steaming" the crystal into a gum. |
Module 3: Impurity Rejection (The "Sticky" Salt)
When a salt is sticky, it is often an amorphous glass rather than a crystal. Amorphous solids trap impurities and solvent indiscriminately. To purify, you must force a phase transition from amorphous to crystalline.
Protocol B: High-Shear Trituration
Use this for gums that refuse to crystallize.
-
Isolation: Decant the mother liquor away from the sticky gum/oil.
-
Solvent Selection: Add 10 volumes of a solvent in which the salt is insoluble but impurities are soluble (e.g., Diethyl Ether, MTBE, or Heptane).
-
Mechanical Stress: Use a high-torque overhead stirrer or a sonicator. Vigorous agitation is required to break the surface tension of the gum.
-
The "Ripening" Phase: Heat the slurry to reflux (or near boiling of the solvent) and cool down repeatedly. This expands and contracts the gum, expelling trapped impurities and encouraging lattice formation.
-
Result: The gum should eventually harden into a filterable powder.
Visualizing the Trituration Workflow
Caption: Workflow for converting amorphous gums into crystalline solids via trituration.
Module 4: Chiral Resolution Specifics
If you are using tartaric acid for chiral resolution, the "stickiness" often indicates you have the wrong solvent stoichiometry or are trapping the more soluble diastereomer.
Solvent Systems for Tartrate Resolution:
| Solvent System | Polarity | Use Case | Risk Factor |
| Ethanol (95%) | High | Standard starting point. | High solubility; yield may be low.[1] |
| IPA / Water (9:1) | Medium | Excellent for "oiling out" control. | Water can increase hygroscopicity. |
| Methanol | Very High | Use only for very insoluble salts. | Often forms solvates that are hard to dry. |
| Acetone | Low | Good anti-solvent. | Warning: Can react with primary amines (imine formation). |
Expert Tip: If L-Tartaric acid yields a non-crystalline oil, switch to Di-p-toluoyl-L-tartaric acid . The additional aromatic rings provide π-π stacking opportunities that significantly increase crystallinity and reduce hygroscopicity [1].
References
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative text on resolving agents and solvent selection).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting and crystallization kinetics).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Definitive guide on metastable zones and seeding strategies).
-
Prof. M. Campbell. (2022). Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. (Practical guide on handling oiling out).
-
BenchChem Tech Support. (2025). Controlling the Crystal Growth of Aluminum Tartrate. (General principles of tartrate crystallization and pH control).
Disclaimer: These protocols involve handling chemical substances.[1][2][3][4][5][6][7][8][9][10][11][12] Always consult the Safety Data Sheet (SDS) and ensure proper PPE is worn. This guide is for educational and research support purposes.
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
High-Resolution H-NMR Analysis of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
A Comparative Technical Guide for Structural Validation
Executive Summary
In the development of pyrazole-based ligands and pharmaceutical intermediates, the characterization of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine presents specific challenges regarding volatility and hygroscopicity in its free base form. This guide analyzes the Tartrate Salt form as a superior analytical standard.
We objectively compare the H-NMR spectral performance of the tartrate salt against the free base and hydrochloride alternatives. The data demonstrates that the tartrate form offers enhanced spectral resolution, stoichiometric self-validation, and long-term stability in polar solvents (D₂O, DMSO-d₆), making it the preferred reference standard for quantitative NMR (qNMR) applications.
Part 1: Structural Context & Theoretical Shifts
To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The tartrate salt introduces a counter-ion signal that serves as an internal reference for purity assessment.
The Molecular Architecture
-
The Pyrazole Core: A 3,5-dimethyl substituted aromatic ring.[1] The symmetry is broken by the N1-substitution, making the two methyl groups magnetically non-equivalent (though often overlapping).
-
The Propyl Linker: A three-carbon chain connecting the pyrazole nitrogen to the primary amine.
-
The Tartrate Counter-ion: A chiral acid forming a salt with the primary amine, providing a distinct methine singlet (in D₂O) or doublet (in DMSO).
Signal Assignment Logic (Causality)
-
Deshielding Effects: The pyrazole ring current deshields the ring proton (H4) to ~5.8 ppm. The N-linked methylene (
) is significantly deshielded (~4.0 ppm) compared to the amine-linked methylene ( , ~2.9 ppm). -
Salt Formation Shift: Protonation of the primary amine (
) in the tartrate salt causes a downfield shift (~0.3–0.5 ppm) of the adjacent methylene protons compared to the free base.
Part 2: Comparative Analysis (Product vs. Alternatives)
This section evaluates the Tartrate Salt against the Free Base and Hydrochloride forms.
Comparison 1: Physical State & Handling
| Feature | Tartrate Salt (Recommended) | Free Base (Alternative) | Hydrochloride Salt |
| Physical Form | Crystalline Solid | Viscous Oil / Low-melting Solid | Hygroscopic Solid |
| Weighing Accuracy | High (Non-hygroscopic) | Low (Static/Oily) | Low (Absorbs water rapidly) |
| Stoichiometry | Self-Validating (Tartrate signal integral) | Unknown (Requires external std) | Unknown (Cl⁻ is NMR silent) |
| Stability | High (Shelf-stable) | Low (Oxidation/Carbonate formation) | Moderate (Acidity issues) |
Comparison 2: Spectral Performance (Solvent Effects)
The choice of solvent drastically alters the spectral topology, particularly regarding exchangeable protons (
-
Scenario A: D₂O (Deuterium Oxide)
-
Scenario B: DMSO-d₆ (Dimethyl Sulfoxide)
Part 3: Experimental Protocol
Workflow Visualization
The following diagram outlines the logical flow for preparing and validating the sample, ensuring high-fidelity data acquisition.
Figure 1: Optimized workflow for H-NMR analysis of propylaminetartrate salts, prioritizing solvent selection based on analytical goals.
Detailed Methodology
-
Preparation: Weigh 10–15 mg of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate into a clean vial.
-
Solvation: Add 600 µL of D₂O (99.9% D).
-
Note: D₂O is preferred for quantitative analysis to eliminate broad NH signals that distort integration.
-
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear. If particulates remain, centrifuge or filter (0.45 µm).
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30°
-
Relaxation Delay (
): 10 seconds (Critical for accurate integration of the tartrate signal vs. pyrazole methyls). -
Scans (
): 16 or 32. -
Temperature: 298 K.[7]
-
Part 4: Data Interpretation & Assignments[9]
The following table provides the chemical shift assignments in D₂O. Note that the Tartrate signal serves as the "Anchor" for validation.
| Moiety | Proton Label | Shift ( | Multiplicity | Integral (Expected) | Coupling ( |
| Pyrazole | H-4 (Ring) | 5.85 | Singlet (s) | 1H | - |
| Tartrate | CH-OH | 4.35 | Singlet (s) | 2H (if 1:1 salt) | - |
| Linker | N-CH₂ | 4.05 | Triplet (t) | 2H | ~7.0 |
| Linker | CH₂-NH₃⁺ | 2.95 | Triplet (t) | 2H | ~7.5 |
| Pyrazole | 3-CH₃ | 2.20 | Singlet (s) | 3H | - |
| Pyrazole | 5-CH₃ | 2.15 | Singlet (s) | 3H | - |
| Linker | C-CH₂-C | 2.05 | Quintet (m) | 2H | ~7.0 |
Validation Check (Self-Validating System)
To confirm the sample is the Tartrate Salt and not a mixture:
-
Calibrate the Pyrazole H-4 singlet (5.85 ppm) to an integral of 1.00 .
-
Integrate the Tartrate CH singlet (4.35 ppm).
-
Result:
-
If Integral ≈ 2.00 : You have the 1:1 Salt (Mono-tartrate).
-
If Integral ≈ 1.00 : You have the 2:1 Salt (Hemitartrate).
-
If Integral < 0.10: You have the Free Base or HCl salt (imposter).
-
Part 5: Troubleshooting & Stability
Issue: Tartrate Signal Drift
-
Cause: The chemical shift of the tartrate methine proton is pH-dependent. In highly acidic solutions (excess acid), it shifts upfield.
-
Solution: Buffer the D₂O with phosphate buffer (pH 7.0) if strict shift alignment is required for library matching.
Issue: Broad Amines in DMSO
-
Cause: Trace water in DMSO-d₆ facilitates proton exchange.
-
Solution: Add activated 4Å molecular sieves to the NMR tube or use "100%" DMSO ampules.
References
-
RSC (Royal Society of Chemistry). 1H NMR chemical shifts of 3-(3,5-dimethylpyrazol-1-yl)propylamine derivatives. Supplementary Information. Available at: [Link]
-
National Institutes of Health (NIH). NMR spectroscopy in drug discovery: Evaluation of physico-chemical properties (Solubility and Salt Selection). PMC. Available at: [Link]
-
SpectraBase. Tartaric acid 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]
Sources
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Solution NMR in Drug Discovery | MDPI [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. osti.gov [osti.gov]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
Bioavailability Comparison of Pyrazole Amine Salts: A Technical Guide
The following guide provides a technical comparison of pyrazole amine salts, designed for researchers and drug development professionals. It synthesizes physicochemical principles with specific case studies of pyrazole-based kinase inhibitors.
Executive Summary
The pyrazole scaffold is ubiquitous in modern medicinal chemistry, particularly in kinase inhibitors (e.g., Crizotinib, Ruxolitinib, Celecoxib). However, the pyrazole ring itself is a weak base (
This guide compares the performance of various salt forms (Hydrochloride, Phosphate, Mesylate, etc.) of pyrazole amine derivatives. It establishes a rationale for salt selection based on the "Delta
Mechanistic Basis of Salt Selection
The Pyrazole Challenge
The pyrazole ring presents a unique challenge in salt selection due to its tautomeric nature and weak basicity.
-
Ring Nitrogen (
): Weakly basic ( ). Protonation here requires strong acids (e.g., HCl, ), often leading to hygroscopic salts that are prone to hydrolysis. -
Extracyclic Amines: Most bioactive pyrazoles (e.g., Crizotinib) contain a pendant amine (piperidine, morpholine) with a higher
(8.0–10.0). These are the primary sites for salt formation.
The Rule
For a stable salt species, the difference between the
- : Comparison suggests highly stable salt formation (ideal for solid dosage forms).
- : Salt will likely disproportionate back to the free base in solution or high humidity.
Common Counterions for Pyrazoles
| Counterion | Typical Use Case | Pros | Cons | |
| Hydrochloride (Cl⁻) | -6.0 | General Purpose | High solubility, high MP | Common Ion Effect (stomach), Corrosive |
| Phosphate ( | 2.15 | Weak Bases | Buffered pH, non-hygroscopic | Lower solubility than HCl |
| Mesylate ( | -1.2 | Lipophilic Bases | Excellent solubility | Potential for genotoxic impurities (esters) |
| Free Base | N/A | High Permeability | Stable, non-hygroscopic | Poor dissolution in neutral pH |
Comparative Analysis: Case Studies
Ruxolitinib: The Phosphate Advantage
Ruxolitinib is a JAK inhibitor containing a pyrazole ring substituted with a pyrrolo[2,3-d]pyrimidine.[1][2][3]
-
Challenge: The free base has moderate solubility but requires rapid dissolution for immediate release.
-
Solution: Phosphate Salt (Jakafi) .
-
Mechanism: The phosphate counterion (
) pairs with the most basic nitrogen ( and ). -
Performance Data:
-
Bioavailability: >95% (Class I behavior).[4]
-
Solubility: High aqueous solubility across the GI pH range, preventing precipitation in the small intestine.
-
Why not HCl? Phosphate provides a "buffered" microenvironment, maintaining solubility without the extreme acidity of HCl, which could degrade the pyrrolo-pyrimidine moiety.
-
Crizotinib: Free Base vs. Salts
Crizotinib (ALK inhibitor) contains a pyrazole coupled to a piperidine ring (
-
Formulation: Marketed as the Free Base .
-
Comparative Data:
-
HCl Salt: Early screens showed the HCl salt had higher solubility but carried risks of hygroscopicity and polymorphic changes.
-
Free Base: Exhibits pH-dependent solubility (High at pH 1, Low at pH 7).
-
Bioavailability Strategy: Despite being BCS Class IV (low solubility/permeability), the free base achieves ~43% absolute bioavailability. The formulation relies on the acidic gastric environment for initial dissolution.
-
Trade-off: Using the free base avoids the manufacturing complexities of a hygroscopic salt, accepting that absorption is heavily dependent on gastric pH (interaction risk with Proton Pump Inhibitors).
-
Summary of Bioavailability Metrics
| Drug | Salt Form | BCS Class | Bioavailability (F) | Key Factor | |
| Ruxolitinib | Phosphate | Class I | >95% | 1-2 h | Salt ensures complete dissolution. |
| Crizotinib | Free Base | Class IV | 43% | 4-6 h | Absorption limited by permeability/solubility. |
| Celecoxib | Free Base* | Class II | Variable | 3 h | Note: Marketed as neutral; Na+ salt exists but unstable. |
Experimental Protocols
Protocol: High-Throughput Salt Screening
This protocol is designed to identify the optimal counterion for a novel pyrazole amine.
Materials:
-
API (Pyrazole derivative, 500 mg)
-
Counterion Library (HCl, Methanesulfonic acid, Phosphoric acid, Tartaric acid, Fumaric acid)
-
Solvents (Methanol, Acetone, IPA, Water)
-
96-well plate[6]
Step-by-Step Methodology:
-
Stoichiometry Calculation: Prepare 0.1 M stock solutions of API and acids.
-
Dispensing: Add 1 equivalent of acid to 1 equivalent of API in each well.
-
Solvent Evaporation: Allow slow evaporation at room temperature to induce crystallization.
-
Birefringence Check: Analyze wells under polarized light microscopy (PLM). Crystalline salts will show birefringence; amorphous solids will not.
-
Raman Confirmation: Use high-throughput Raman spectroscopy to confirm salt formation (shift in peak position vs. free base).
-
Solubility Screen: Resuspend solids in pH 6.8 buffer. Analyze supernatant by HPLC.
Protocol: Intrinsic Dissolution Rate (IDR)
Objective: Compare the dissolution kinetics of the lead salt candidates.
-
Pellet Formation: Compress 100 mg of pure salt into a disc (0.5 cm²) using a hydraulic press (constant pressure, e.g., 1 ton for 1 min).
-
Apparatus: Use USP Apparatus 2 (Paddle) or a rotating disc apparatus.
-
Medium: 500 mL 0.1 N HCl (simulated gastric fluid) at 37°C.
-
Sampling: Withdraw aliquots at 1, 2, 5, 10, 15, and 30 minutes.
-
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope of the linear region is the IDR (
).
Visualizations
Salt Selection Decision Tree
This workflow guides the selection of a salt form based on the specific basicity of the pyrazole derivative.
Caption: Decision matrix for selecting counterions based on the pKa of the pyrazole derivative's basic center.
Dissolution Mechanism
The following diagram illustrates how the salt form enhances the micro-environmental pH (
Caption: The dissolution pathway showing the critical role of the diffusion layer pH, which is modulated by the salt form.
References
-
PubChem. (2025).[1][3] Ruxolitinib Phosphate Compound Summary. National Library of Medicine.[3] [Link]
-
FDA Access Data. (2011). Clinical Pharmacology and Biopharmaceutics Review: Jakafi (Ruxolitinib). Center for Drug Evaluation and Research. [Link]
-
FDA Access Data. (2011). Chemistry Review: Crizotinib. Center for Drug Evaluation and Research. [Link]
-
Gupta, D., et al. (2013). Salt Screening and Characterization of Poorly Soluble Compounds. Pharmaceutical Research. [Link]
Sources
- 1. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Jakafi | C17H21N6O4P | CID 25127112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. selleckchem.com [selleckchem.com]
Comparative Guide: Thermal Analysis (TGA/DSC) of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
This guide provides a comprehensive technical analysis of the thermal properties of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate (CAS 898272-44-1), a specific salt form of the pyrazole-propylamine ligand class. It is designed for researchers evaluating solid-state characteristics for drug development or ligand synthesis.
Executive Summary & Scientific Rationale
In pharmaceutical and materials science, the selection of a salt form is critical for optimizing the physicochemical properties of an active pharmaceutical ingredient (API) or ligand. 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine is a functionalized pyrazole often used as a ligand or intermediate. The tartrate salt (CAS 898272-44-1) is frequently selected to improve crystallinity, solubility, and thermal stability compared to the free base or other inorganic salts (e.g., hydrochloride).
This guide compares the thermal performance of the Tartrate Salt against its Free Base and Hydrochloride (HCl) counterparts, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as the primary validation tools.
Why Tartrate? (The Comparative Advantage)
-
Free Base: Often a viscous oil or low-melting solid (hygroscopic), making handling and purification difficult.
-
HCl Salt: While crystalline, HCl salts of propylamines can be extremely hygroscopic (deliquescent), leading to instability during storage.
-
Tartrate Salt: typically forms a stable, non-hygroscopic crystalline lattice with a distinct melting point, facilitating purification and long-term storage.
Technical Methodology: Self-Validating Protocols
To ensure reproducibility and data integrity, the following protocols must be followed. These are designed to be self-validating, meaning the data generated confirms the quality of the sample preparation.
A. Experimental Setup
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or PerkinElmer STA 8000).
-
Purge Gas: Dry Nitrogen (
) at 20-50 mL/min (prevents oxidative degradation during heating). -
Pan Type:
-
TGA: Platinum or Alumina (open or pinhole).
-
DSC: Hermetically sealed Aluminum pans with a pinhole (allows volatile escape while maintaining vapor pressure equilibrium).
-
B. Step-by-Step Protocol
-
Sample Preparation:
-
Weigh 3–5 mg of the tartrate salt. Reasoning: Large samples (>10 mg) cause thermal gradients; small samples (<2 mg) reduce sensitivity to weak transitions.
-
Ensure the sample is a fine powder to maximize thermal contact.
-
-
Equilibration:
-
Equilibrate at 30°C for 5 minutes. Reasoning: Establishes a stable baseline before the heating ramp.
-
-
Heating Ramp:
-
Ramp 10°C/min to 300°C. Reasoning: Standard rate allows separation of overlapping thermal events (e.g., melt vs. decomposition).
-
-
Cooling (DSC Only - Optional):
-
Cool to 0°C at 10°C/min, then reheat. Reasoning: Checks for reversibility (crystallization) or glass transition (
) if the sample forms an amorphous glass upon cooling.
-
Comparative Data Analysis: What to Expect
The following table summarizes the expected thermal profiles based on the physicochemical properties of pyrazole-propylamine derivatives. Use this as a benchmark to validate your experimental results.
| Feature | Free Base (Reference) | HCl Salt (Alternative) | Tartrate Salt (Target) |
| Physical State (RT) | Viscous Liquid / Low-Melting Solid | Crystalline Solid (Hygroscopic) | Crystalline Solid (Stable) |
| TGA: Volatiles | Weight loss <100°C (Moisture/Solvent) | Significant weight loss (Hygroscopic water) | Minimal weight loss (<1%) |
| DSC: Melting Point ( | Low (<50°C) or Broad Endotherm | Sharp Endotherm (~150-200°C) | Sharp Endotherm (~120-180°C) |
| Decomposition ( | Low (~150°C) | Moderate (~200°C) | High (>200°C) |
| Stability Verdict | Poor (Prone to oxidation/hydrolysis) | Moderate (Moisture sensitive) | Excellent (Best for formulation) |
Interpreting the Tartrate Thermogram
-
Event 1: Dehydration/Desolvation (TGA < 100°C):
-
Observation: Small weight loss step.
-
Interpretation: If <1%, surface moisture. If stoichiometric (e.g., ~3-5%), the salt may be a hydrate (monohydrate/hemihydrate). Tartrates often form stable hydrates.
-
-
Event 2: Melting (DSC Endotherm):
-
Observation: Sharp downward peak without weight loss.
-
Interpretation: The onset temperature is the
. For 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate, expect a significantly higher than the free base, confirming salt formation.
-
-
Event 3: Decomposition (TGA Drop + DSC Exotherm):
-
Observation: Sharp weight loss onset accompanied by chaotic heat flow (often exothermic).
-
Interpretation: Breakdown of the tartaric acid moiety and the pyrazole ring.
-
Visualizing the Characterization Workflow
The following diagram illustrates the decision-making process for characterizing this compound, ensuring that the correct salt form is selected based on thermal data.
Figure 1: Decision logic for validating the solid-state properties of the tartrate salt using thermal analysis.
References
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for TGA/DSC methodology).
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329775526: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine. Retrieved from [Link] (Base compound data).
A Senior Application Scientist's Guide to Validating Dimethylpyrazole Synthesis with TLC Markers
Introduction: The Crucial Role of In-Process Controls in Pyrazole Synthesis
Pyrazole derivatives form the structural core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, anti-obesity drugs, and various anticancer agents.[1] Their synthesis, therefore, is a cornerstone of modern medicinal chemistry. Among the various synthetic routes, the Knorr pyrazole synthesis and related condensation reactions remain highly prevalent for their reliability and versatility in creating substituted pyrazoles.[2]
However, the success of any synthesis is not merely defined by the final product, but by the ability to monitor its formation in real-time. This is where in-process controls become indispensable. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and powerful analytical technique perfectly suited for this purpose.[3][4][5] It allows researchers to qualitatively track the consumption of starting materials and the emergence of products, providing immediate feedback to optimize reaction conditions and ensure synthetic success.
This guide provides a comprehensive, field-tested framework for using TLC as a self-validating system to monitor the synthesis of dimethylpyrazole derivatives. We will move beyond a simple recitation of steps to explain the underlying principles and causality behind each experimental choice, empowering you to apply these techniques with confidence and scientific rigor.
The Foundational Principle: Chromatographic Separation
TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5]
-
The Stationary Phase: For most organic syntheses, the stationary phase is a thin layer of silica gel (SiO₂) coated on a plate.[6] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.
-
The Mobile Phase (Eluent): This is a solvent or a mixture of solvents that travels up the plate via capillary action.[7][8]
-
The Separation Mechanism: As the mobile phase moves, it carries the spotted compounds with it. A compound's mobility is determined by a dynamic equilibrium: its adsorption to the polar stationary phase versus its solubility in the mobile phase.[3]
-
Polar compounds adhere more strongly to the polar silica gel and thus travel shorter distances up the plate.
-
Non-polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and travel further up the plate.
-
This difference in mobility is quantified by the Retention Factor (Rf) , a critical value for compound identification under consistent conditions.[9] The Rf is a ratio and is therefore always a value less than one.[9][10][11]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12]
In the synthesis of a dimethylpyrazole, the starting materials (e.g., a 1,3-dicarbonyl and a hydrazine) will have different polarities than the resulting pyrazole product. This polarity difference is the key to their separation on a TLC plate, allowing us to "see" the reaction progress.
The Core Workflow: A Self-Validating System for Reaction Monitoring
The power of TLC in reaction monitoring comes from a comparative analysis on a single plate. The use of a three-lane spotting system is a robust, self-validating method to eliminate ambiguity.
Caption: Workflow for validating synthesis using a three-lane TLC system.
The Three-Lane Spotting Protocol
-
Lane 1: Starting Material (SM) Marker: A diluted solution of the limiting reactant is spotted. This is your primary reference or "marker." Its position after development is the benchmark against which all changes are measured.
-
Lane 2: The Co-spot: In the same spot, both the starting material solution and the reaction mixture aliquot are applied. The purpose of the co-spot is to unambiguously confirm the identity of the starting material spot in the reaction mixture lane. If the SM is still present in the reaction, the spot in this lane will appear at the exact same Rf as the SM marker in Lane 1.[4]
-
Lane 3: Reaction Mixture: A diluted aliquot from the reaction vessel is spotted here. This lane shows all components of the reaction at that point in time: unreacted starting materials, the newly formed product, and any potential byproducts.
By comparing these three lanes, you can definitively track the disappearance of the starting material and the appearance of the product.
Optimizing Your Analysis: Mobile Phase Selection
The choice of the mobile phase is the most critical variable in achieving clear separation.[13] The goal is to find a solvent system where the Rf values of your key components are ideally between 0.2 and 0.8.[6] An Rf that is too high (close to 1.0) or too low (close to 0.0) provides no separation information.[9][11]
Causality in Solvent Selection: The eluting power of a solvent is directly related to its polarity. A more polar solvent will move all compounds further up the polar silica plate. For pyrazole synthesis, a common strategy is to start with a non-polar solvent and increase the polarity until good separation is achieved.
-
Common Non-Polar Component: Hexanes or Heptane
-
Common Polar Component: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
A Practical Approach to Optimization:
-
Start Low: Begin with a low-polarity system, such as 9:1 Hexanes:EtOAc.
-
Observe: If all spots remain near the baseline (low Rf), the mobile phase is not polar enough to elute them.
-
Titrate Polarity: Increase the proportion of the polar solvent. Test systems like 4:1, 2:1, and 1:1 Hexanes:EtOAc.
-
Find the Sweet Spot: Select the system that gives the best separation between your starting material and product spots, ideally with Rf values in the 0.2-0.8 range.
Caption: Logical flowchart for mobile phase optimization in TLC.
Interpreting the Data: A Visual Comparison
The primary data from a TLC experiment is visual. As the reaction proceeds, you should observe the intensity of the starting material spot in Lane 3 decrease while a new spot, the product, appears and intensifies.
| Reaction Time | Rf (Starting Material) | Rf (Product) | Visual Observation of Reaction Lane (Lane 3) | Conclusion |
| t = 0 min | 0.65 | - | Intense spot corresponding to the SM marker. No other spots visible. | Reaction has not yet started. |
| t = 60 min | 0.65 | 0.40 | Faint SM spot. A new, strong spot has appeared at a lower Rf. | Reaction is proceeding well. Product is more polar than the SM. |
| t = 120 min | 0.65 | 0.40 | SM spot is barely visible or completely gone. Product spot is very intense. | Reaction is nearing or has reached completion. |
Note: The Rf values are hypothetical and depend entirely on the specific molecules and the chosen mobile phase.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This protocol is adapted from established literature procedures for the condensation of a 1,3-dicarbonyl compound with a hydrazine.[14]
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (1.0 mmol, 1 eq) and ethanol (10 mL).
-
Addition: To the stirring solution, add phenylhydrazine (1.0 mmol, 1 eq).
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC at 15, 30, 60, and 120-minute intervals.[14]
-
Work-up (Post-Completion): Once the reaction is complete as indicated by TLC, evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.
Protocol 2: TLC Monitoring and Validation
Materials:
-
Silica gel TLC plates (with F₂₅₄ fluorescent indicator)
-
Developing chamber (a beaker with a watch glass or a screw-cap jar)[3][7]
-
Capillary tubes for spotting[15]
-
Mobile Phase: 4:1 Hexanes:Ethyl Acetate (or other optimized system)
-
Visualization tools: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Line the inside of the chamber with a piece of filter paper, wet it with the solvent, and cover the chamber. Allow it to sit for 5-10 minutes to saturate the atmosphere with solvent vapors, which ensures even development.
-
Prepare the Plate: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[6] Mark three small, equidistant ticks for your three lanes.
-
Prepare Samples:
-
SM Marker: Dissolve a tiny amount of the limiting starting material in a few drops of a volatile solvent (e.g., ethyl acetate).
-
Reaction Aliquot: At your desired time point, take a drop of the reaction mixture with a glass pipette and dilute it in ~0.5 mL of ethyl acetate in a small vial.
-
-
Spot the Plate:
-
Using a capillary tube, touch it to the SM marker solution and then briefly and gently touch it to the first tick mark on your baseline. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[7]
-
For the co-spot (middle lane), first spot the SM marker, then, using a different capillary, spot the reaction aliquot directly on top of the SM spot.
-
Using the capillary for the reaction aliquot, spot the third lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline with the spots is above the level of the solvent.[8] Cover the chamber and allow the solvent to rise up the plate undisturbed.[3]
-
Mark and Dry: When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[11] Immediately mark the position of the solvent front with a pencil.[12] Allow the solvent to fully evaporate from the plate.
-
Visualize the Spots:
-
UV Light: Place the dried plate under a short-wave (254 nm) UV lamp. Most pyrazole derivatives and their precursors are UV-active and will appear as dark spots against a fluorescent green background.[16][17][18] Lightly circle the spots with a pencil.
-
Chemical Staining (if needed): If compounds are not UV-active, use a chemical stain.
-
Iodine: Place the plate in a sealed chamber with a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[19][20] This is semi-destructive as the spots will fade over time.
-
Potassium Permanganate (KMnO₄): Dip the plate in a dilute solution of KMnO₄. Compounds that can be oxidized (alkenes, alcohols, etc.) will appear as yellow or brown spots on a purple background. This method is destructive.[21]
-
-
-
Analyze: Calculate the Rf values for the starting material and the new product spot. Compare the lanes to confirm the reaction's progress.
Conclusion
Validating the synthesis of dimethylpyrazole derivatives is a task that demands precision and reliable in-process data. Thin-Layer Chromatography, when applied with a systematic and scientifically-grounded approach, serves as an exceptional tool for this purpose. By employing the three-lane marker system, carefully selecting the mobile phase, and correctly interpreting the visual data, researchers can gain immediate, actionable insights into their reactions. This self-validating workflow not only confirms the formation of the desired product but also enhances the overall efficiency and success of the synthetic process, ensuring that the path from starting material to valuable pyrazole derivative is both clear and controllable.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
LibreTexts. (2023, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
ChemEd X. (n.d.). Thin Layer Chromatography: Identifying the Spots. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Chemistry LibreTexts. Retrieved from [Link]
-
Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. Retrieved from [Link]
-
Park, C. H., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Al-Saeedi, A. H., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Retrieved from [Link]
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